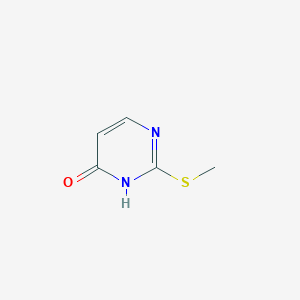

2-(Methylthio)pyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHSQVMHSFXUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206119 | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-20-2 | |

| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Core Chemical Properties of 2-(Methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

2-(Methylthio)pyrimidin-4-ol, also known as 2-methylthiouracil, is a pyrimidine derivative characterized by a methylthio group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring.[1][2] This compound exists in tautomeric forms, predominantly as 2-(methylthio)pyrimidin-4(1H)-one. The key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference(s) |

| IUPAC Name | 2-(Methylsulfanyl)pyrimidin-4-ol | [2] |

| CAS Number | 5751-20-2 | [2] |

| Molecular Formula | C₅H₆N₂OS | [2][3] |

| Molecular Weight | 142.18 g/mol | [2][3] |

| Canonical SMILES | CSC1=NC=CC(=O)N1 | [2] |

| InChI Key | UYHSQVMHSFXUOA-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 200.0 to 204.0 °C | [2] |

| Boiling Point | 301.2 °C at 760 mmHg | [2] |

| Density | 1.35 g/cm³ (Predicted) | [2] |

| pKa | 7.80 ± 0.40 (Predicted) | [2] |

| LogP | 0.49180 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Vapor Pressure | 0.000597 mmHg at 25°C | [2] |

| Flash Point | 136 °C | [2] |

| Refractive Index | 1.638 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Synthesis of 2-(Methylthio)pyrimidin-4-ol

A common and efficient method for the synthesis of 2-(Methylthio)pyrimidin-4-ol involves the S-methylation of 2-thiouracil. Two variations of this protocol are provided below.

Protocol 1:

-

Reactants: 2-Thiouracil, Sodium Hydroxide, Methyl Iodide, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 2-thiouracil (33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).

-

Cool the mixture in an ice bath to an internal temperature of 0°C.

-

Slowly add methyl iodide (18.5 mL, 0.29 mol) to the reaction mixture.

-

Allow the mixture to return to room temperature and stir for 16 hours.

-

Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.

-

Collect the white precipitate that forms by vacuum filtration.

-

Wash the precipitate with cold water (3 x 150 mL).

-

Dry the product to obtain 2-(methylthio)pyrimidin-4-one as a white powder.

-

Protocol 2:

-

Reactants: 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2-thiouracil), Sodium Hydroxide, Iodomethane, Acetic Acid.

-

Procedure:

-

To an aqueous solution (200 mL) of sodium hydroxide (23 g), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL).

-

Stir the mixture overnight at room temperature.

-

Add acetic acid (17 mL) to the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the collected solid with ice water.

-

Dry the residue to yield the title compound.

-

Caption: Synthetic workflow for 2-(Methylthio)pyrimidin-4-ol.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methyl protons of the methylthio group, the vinyl proton on the pyrimidine ring, and the N-H proton. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (including the carbonyl carbon), and the carbon attached to the sulfur atom.

-

FT-IR: Characteristic absorption bands for N-H stretching, C=O stretching, C=C and C=N stretching of the pyrimidine ring, and C-S stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the pyrimidine ring.

Biological Activity and Signaling Pathways

2-(Methylthio)pyrimidin-4-ol is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) .[4] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.

Mechanism of NOS Inhibition and the NO/cGMP Signaling Pathway

Nitric oxide synthases catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. This newly synthesized NO can then diffuse into target cells and activate soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of downstream effects, including smooth muscle relaxation, neurotransmission, and immune responses.

By competitively inhibiting NOS, 2-(Methylthio)pyrimidin-4-ol reduces the production of NO. This, in turn, leads to decreased activation of sGC and a subsequent reduction in intracellular cGMP levels, thereby attenuating the downstream signaling cascade.

Caption: Inhibition of the NO/cGMP signaling pathway.

This guide provides a foundational understanding of the chemical properties and biological context of 2-(Methylthio)pyrimidin-4-ol. Further research is warranted to fully elucidate its spectral characteristics and the detailed kinetics of its interaction with different NOS isoforms, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol and its Key Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(Methylthio)pyrimidin-4-ol, focusing on its various synonyms, chemical identifiers, and key physicochemical properties. This document is intended to serve as a valuable resource for professionals in research, and drug development by consolidating essential data and experimental information.

Core Compound Identification

2-(Methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine ring. This core structure is substituted with a methylthio group at the second position and a hydroxyl group at the fourth position.[1] Due to tautomerism, it can exist in the keto form as 2-(Methylthio)pyrimidin-4(3H)-one. This duality is reflected in its various synonyms found in chemical literature.

Synonyms and Chemical Identifiers

The nomenclature for 2-(Methylthio)pyrimidin-4-ol can vary significantly across different chemical databases, publications, and suppliers. The following table summarizes the most common synonyms and identifiers to aid in comprehensive literature searches and material sourcing.

| Category | Identifier |

| IUPAC Name | 2-(methylthio)pyrimidin-4-ol |

| Synonyms | 2-(Methylthio)pyrimidin-4(3H)-one[2][3] |

| 4-Pyrimidinol, 2-(methylthio)-[1][4] | |

| 2-Methylthio-4-pyrimidinol[2][5] | |

| 4-Hydroxy-2-methylthiopyrimidine[2] | |

| 2-Methylthiopyrimidin-4-ol[2] | |

| 2-(Methylsulfanyl)pyrimidin-4-ol[2] | |

| S-Methyl-2-thiouracil[2] | |

| 2-Methylthiouracil[2] | |

| 2-Methylthio-4-hydroxypyrimidine[2][6] | |

| 2-Methylthio-4-pyrimidone[2][3][7] | |

| CAS Number | 5751-20-2[2][5], 124700-70-5[4][8] |

| Molecular Formula | C5H6N2OS[2][4] |

| Molecular Weight | 142.18 g/mol [2][4] |

| InChI Key | UYHSQVMHSFXUOA-UHFFFAOYSA-N[9] |

Physicochemical Properties

A summary of the key quantitative data for 2-(Methylthio)pyrimidin-4-ol is presented below. These properties are crucial for experimental design, including solubility and reaction condition considerations.

| Property | Value |

| Melting Point | 200.0 to 204.0 °C[2][5][6] |

| Boiling Point | 301.2 °C at 760 mmHg[2][6] |

| Density | 1.35 g/cm³ (Predicted)[2][5][6] |

| pKa | 7.80 ± 0.40 (Predicted)[2] |

| LogP | 0.49180[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2] |

Experimental Protocols

The following section details a common synthesis protocol for 2-(Methylthio)pyrimidin-4-ol, as documented in the literature.

Synthesis of 2-(methylsulfanyl)-3H-pyrimidin-4-one [9]

-

Reactants:

-

2-Thiouracil (33.3 g, 0.26 mol)

-

Sodium hydroxide (20.8 g) in water (183 mL)

-

Methyl iodide (18.5 mL, 0.29 mol)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve 2-Thiouracil in the aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath to an internal temperature of 0°C.

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the mixture to return to room temperature and stir for 16 hours.

-

Cool the resulting pale yellow solution to 0°C.

-

Acidify the solution with glacial acetic acid to precipitate the product.

-

Collect the white precipitate via vacuum filtration.

-

Wash the precipitate with cold water (3 x 150 mL).

-

Dry the product to yield 2-methylsulfanyl-3H-pyrimidin-4-one.

-

Visualizations

The following diagrams illustrate key relationships and workflows involving 2-(Methylthio)pyrimidin-4-ol.

Caption: Synthesis workflow for 2-(Methylthio)pyrimidin-4-ol.

Caption: Inhibition of Nitric Oxide Synthase by 2-(Methylthio)pyrimidin-4-ol.

Caption: Role as an intermediate in antitubercular agent synthesis.

Applications in Research and Development

2-(Methylthio)pyrimidin-4-ol and its derivatives are of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex, biologically active molecules.[7] For instance, it has been utilized as an intermediate in the creation of potential pharmaceuticals for treating viral infections and cancer.[7] Furthermore, its role in the synthesis of 2-pyrazolylpyrimidinones, a class of compounds investigated for their antitubercular activity against Mycobacterium tuberculosis, highlights its importance in developing new therapeutic agents.[10] The compound has also been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[5]

References

- 1. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 5751-20-2|2-(Methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. molbase.com [molbase.com]

- 9. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Methylthiouracil: A Technical Chronicle of its Discovery and Inaugural Synthesis

For Immediate Release

A deep dive into the historical journey of 2-Methylthiouracil, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its discovery as a potent antithyroid agent and the foundational chemistry that first brought it into existence. This whitepaper meticulously chronicles the serendipitous observations that led to its therapeutic application and details the seminal synthetic methodologies, providing a valuable resource for understanding the origins of this significant thiourea-based therapeutic.

Historical Discovery: From Goitrogenic Observations to Clinical Application

The journey to the discovery of 2-Methylthiouracil as a therapeutic agent is rooted in a series of serendipitous observations in the early 1940s concerning the goitrogenic properties of certain sulfur-containing compounds. Researchers at the time, including Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that rats fed with sulfa drugs developed goiters. This pivotal finding sparked further investigation into the potential of thiourea and its derivatives to modulate thyroid function.

The seminal work of Dr. Edwin B. Astwood, published in the Journal of the American Medical Association in 1943, stands as a landmark in this field.[1][2] His research systematically explored the antithyroid effects of thiourea and thiouracil, laying the groundwork for their clinical use in treating hyperthyroidism.[1][2]

While Astwood's initial focus was on the broader class of thiouracils, the first documented clinical report on the use of 2-Methylthiouracil specifically was presented at a meeting of the Danish Society of Internal Medicine on May 21, 1944.[3] Following this, numerous accounts of its successful application in managing hyperthyroidism emerged from Denmark, Sweden, England, and Australia.[3] This marked the formal introduction of 2-Methylthiouracil into the therapeutic arsenal against thyroid disorders, a significant advancement at a time when treatment options were limited.[4][5] The drug acts by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[6]

The logical progression from the initial goitrogenic observations to the clinical application of 2-Methylthiouracil is outlined in the diagram below.

Initial Chemical Synthesis: The Condensation of Thiourea and Ethyl Acetoacetate

The first synthesis of 2-Methylthiouracil predates its therapeutic discovery by over half a century. The seminal work, attributed to R. List, was published in 1886 in the prestigious journal Justus Liebigs Annalen der Chemie.[7] The synthesis is a classic condensation reaction between thiourea and ethyl acetoacetate.[7] This foundational method remains a cornerstone of pyrimidine chemistry.

The chemical pathway for the initial synthesis of 2-Methylthiouracil is depicted in the following diagram.

Experimental Protocols for Synthesis

While the original 1886 publication by R. List provides the foundational knowledge, contemporary protocols offer more detailed and refined methodologies for the synthesis of 2-Methylthiouracil. Below are detailed experimental procedures based on modern adaptations of the initial condensation reaction.

Synthesis via Potassium Hydroxide Catalysis

Objective: To synthesize 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2-Methylthiouracil) through the condensation of ethyl 3-oxobutanoate and thiourea using potassium hydroxide as a catalyst.

Materials:

-

Ethyl 3-oxobutanoate (1 g, 8.0 mmol, 1 eq.)

-

Thiourea (0.6 g, 8.0 mmol, 1 eq.)

-

Potassium Hydroxide (KOH) (0.4 g, 8.0 mmol, 1 eq.)

-

Ethanol (6 ml)

-

Water

-

2 N Hydrochloric Acid (HCl)

Procedure:

-

To a reaction vial, add ethyl 3-oxobutanoate, thiourea, and potassium hydroxide in ethanol.

-

Stir the reaction mixture at 80°C for 5 hours.

-

Reduce the volume of ethanol to one-third of its original volume under reduced pressure.

-

Pour the reaction mixture into water and neutralize with 2 N HCl.

-

Stir the resulting mixture overnight at room temperature.

-

Collect the precipitate that forms by vacuum filtration to yield the desired product.

Results: This protocol typically yields 1.0 g (7.033 mmol, 91%) of 2-Methylthiouracil as a white solid.

Synthesis via Sodium Methoxide Catalysis

Objective: To synthesize 2-Methylthiouracil by reacting thiourea and ethyl acetoacetate in the presence of sodium methoxide.

Materials:

-

Sodium metal (30 mmol)

-

Methanol (10 mL)

-

Thiourea (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Water

-

Acetic acid

Procedure:

-

Add sodium metal to methanol and allow for complete dissolution to form sodium methoxide.

-

Sequentially add thiourea and ethyl acetoacetate to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 7 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in an appropriate amount of water.

-

Adjust the pH to neutral with acetic acid.

-

Collect the resulting precipitate by filtration.

Results: This method yields approximately 1.26 g (90%) of a pale yellow crystalline product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the modern synthesis protocols.

| Parameter | Synthesis via KOH Catalysis | Synthesis via Sodium Methoxide Catalysis |

| Reactants | Ethyl 3-oxobutanoate, Thiourea | Ethyl acetoacetate, Thiourea |

| Catalyst | Potassium Hydroxide | Sodium Methoxide (from Sodium metal) |

| Solvent | Ethanol | Methanol |

| Reaction Time | 5 hours | 7 hours |

| Reaction Temperature | 80°C | Reflux |

| Yield | 91% | 90% |

| Product Appearance | White solid | Pale yellow crystalline product |

| Melting Point | Not specified | 275-277°C |

Note: The elemental analysis for the product obtained through sodium methoxide catalysis corresponds to the calculated values for C5H6N2OS: C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%.

This technical guide provides a concise yet comprehensive overview of the historical discovery and initial synthesis of 2-Methylthiouracil. The provided data and protocols offer valuable insights for researchers and professionals in the field of drug development and medicinal chemistry, highlighting the enduring legacy of this important therapeutic agent.

References

- 1. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Methylthiouracil (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]

- 6. What is Methylthiouracil used for? [synapse.patsnap.com]

- 7. Methylthiouracil - Wikipedia [en.wikipedia.org]

2-(Methylthio)pyrimidin-4-ol molecular weight and formula

An In-depth Technical Guide on 2-(Methylthio)pyrimidin-4-ol

This guide provides an overview of the fundamental physicochemical properties of 2-(Methylthio)pyrimidin-4-ol, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular identifiers for 2-(Methylthio)pyrimidin-4-ol are detailed below. This information is critical for analytical and theoretical chemistry applications, including stoichiometry, reaction kinetics, and molecular modeling.

| Identifier | Value |

| Molecular Formula | C5H6N2OS[1][2][3][4] |

| Molecular Weight | 142.18 g/mol [2][4][5] |

| Alternate Molecular Weight | 142.181[1] |

| Alternate Molecular Weight | 142.179[3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

References

Solubility and melting point of 2-(Methylthio)pyrimidin-4-ol

An In-depth Technical Guide on the Physicochemical Properties of 2-(Methylthio)pyrimidin-4-ol

This technical guide provides a comprehensive overview of the solubility and melting point of 2-(Methylthio)pyrimidin-4-ol, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key physicochemical properties, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this data.

Physicochemical Properties

2-(Methylthio)pyrimidin-4-ol is a solid, white to off-white powder or crystalline substance.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 200.0 to 204.0 °C | [1][2][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |

| Molecular Formula | C₅H₆N₂OS | [1][2][4] |

| Molecular Weight | 142.18 g/mol | [2][4] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 7.80 ± 0.40 (Predicted) | [1][2] |

| LogP | 0.49180 | [2] |

| Boiling Point | 301.2 °C at 760 mmHg | [2][3] |

| Flash Point | 136 °C | [2][3] |

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically cause the melting point to depress and broaden. The established melting point for 2-(Methylthio)pyrimidin-4-ol is in the range of 200.0 to 204.0 °C.[1][2][3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid.[5]

-

Sample Preparation:

-

Ensure the 2-(Methylthio)pyrimidin-4-ol sample is completely dry and in a fine powdered form to ensure efficient heat transfer.[5][6]

-

Load the sample into a glass capillary tube (sealed at one end) by tapping the open end into the powder.[6]

-

Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube. The final packed height of the sample should be 2-3 mm.[6]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating the sample. For a preliminary, rapid determination, a faster heating rate can be used.

-

For an accurate measurement, slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool before performing subsequent measurements.

-

Dispose of the used capillary tube in an appropriate glass waste container.

-

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, with a focus on their potential in anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The information presented herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the rational design and development of next-generation pyrimidine-based drugs.

Anticancer Activities of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated remarkable efficacy as anticancer agents, targeting a wide array of molecular pathways involved in tumorigenesis and progression.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases and polymerases to the modulation of key signaling cascades that govern cell cycle, apoptosis, and DNA repair.[1][5]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activities of various pyrimidine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potency and selectivity of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| 17 | MV4-11 (Leukemia) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] |

| HT-29 (Colon) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |

| MCF-7 (Breast) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |

| HeLa (Cervical) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |

| 11 | PC-3 (Prostate) | Not specified, induced significant apoptosis | - | [3] |

| 9 | Human Breast Cancer Cells | 18 | - | [3] |

| 20 | HCT-116 (Colon) | Not specified, 18.18-fold increase in apoptosis | - | [3] |

| 31, 32 | HCT116, MCF7, PC3 | 29.40 ± 0.21 | Camptothecin | [6] |

| 2a | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | RDS 3442 | [7] |

TNBC: Triple-Negative Breast Cancer; OSCC: Oral Squamous Cell Carcinoma

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference |

| 17 | CDK2/cyclin A2 | 64.42 | AZD5438 | [3] |

| 11 | EGFRWT | 99 | - | [3] |

| EGFRT790M | 123 | - | [3] | |

| 13 | CDK2 | 5 (Ki) | - | [3] |

| 2a, 2f, 2h, 2l | Pin1 | < 3000 | - | [8] |

Key Signaling Pathways in Anticancer Activity

Several pyrimidine derivatives function as potent inhibitors of CDK2, a key regulator of cell cycle progression.[3] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S phase transition, and promote apoptosis in cancer cells.

Caption: Inhibition of CDK2 by pyrimidine derivatives leads to cell cycle arrest and apoptosis.

Mutations in the EGFR signaling pathway are common drivers of cancer. Pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling and inhibiting tumor growth.

Caption: Pyrimidine derivatives inhibit EGFR, blocking downstream pro-survival and proliferative signaling.

Antimicrobial Activities of Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][10]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 31, 32 | E. faecalis | Not specified | R. oryzae | Not specified | [6] |

| E. coli | Not specified | [6] | |||

| S. aureus | Not specified | [6] | |||

| S. Typhi | Not specified | [6] | |||

| 2a | Active | Not specified | Inactive | Not specified | [9] |

| 3a, 3b, 3c | Active | Not specified | 3c Active | Not specified | [9] |

| 4a, 4b | Active | Not specified | Inactive | Not specified | [9] |

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, pyrimidine derivatives have also shown significant potential as antiviral and anti-inflammatory agents.[11][12]

Quantitative Data on Antiviral and Anti-inflammatory Activity

| Compound ID | Virus | EC50 (µM) | Target | IC50 (µM) | Reference |

| 7a, 7b, 7f | HCoV-229E | Not specified | - | - | [11] |

| L1, L2 | - | - | COX-2 | Comparable to Meloxicam | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrimidine derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrimidine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with various concentrations of the pyrimidine derivative and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to the test compound.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile paper disks

-

Pyrimidine derivative (test compound)

-

Standard antibiotic disks (positive control)

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard).

-

Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Impregnate sterile paper disks with a known concentration of the pyrimidine derivative.

-

Aseptically place the impregnated disks and standard antibiotic disks onto the inoculated agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the pyrimidine derivative.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample using a luminometer.[6]

Experimental Workflow for Western Blotting

This workflow is a general guide for detecting protein expression and cleavage events.

Caption: A generalized workflow for Western blot analysis.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The examples provided in this guide underscore the immense potential of pyrimidine derivatives in addressing significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The detailed protocols and pathway diagrams are intended to empower researchers to further explore this versatile chemical class and accelerate the development of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure | Biomedical Research and Therapy [bmrat.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

The Ascendancy of 2-(Methylthio)pyrimidin-4-ol: A Technical Guide to a Privileged Pyrimidine Scaffold in Drug Discovery

For Immediate Release

A Deep Dive into the Versatile Building Block Fueling Innovations in Kinase Inhibition and Beyond

In the landscape of medicinal chemistry, the pyrimidine core stands as a testament to nature's ingenuity, forming the backbone of nucleobases and a plethora of biologically active molecules.[1] Among its many derivatives, 2-(Methylthio)pyrimidin-4-ol has emerged as a particularly valuable and versatile scaffold, empowering researchers and drug development professionals in their quest for novel therapeutics. This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidin-4-ol, detailing its synthesis, chemical properties, and its pivotal role as a foundational building block in the creation of potent and selective kinase inhibitors and other bioactive agents.

Core Chemical and Physical Properties

2-(Methylthio)pyrimidin-4-ol, also known by its CAS Number 5751-20-2, is a stable, solid organic compound. Its structure, featuring a pyrimidine ring substituted with a hydroxyl group at the 4-position and a methylthio group at the 2-position, provides a unique combination of reactive sites for chemical modification. This dual functionality is key to its utility as a versatile scaffold in synthetic chemistry.

Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidin-4-ol

| Property | Value |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Melting Point | 200-204 °C |

| Boiling Point | 301.2 °C at 760 mmHg |

| Density | 1.35 g/cm³ |

| pKa | 7.80 ± 0.40 |

Synthesis of the Scaffold: A Reliable and Scalable Protocol

The synthesis of 2-(Methylthio)pyrimidin-4-ol is typically achieved through a straightforward and high-yielding S-methylation of 2-thiouracil. This reaction is robust and can be performed on a large scale, ensuring a consistent supply of this critical starting material for drug discovery programs.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil

Materials:

-

2-Thiouracil

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Glacial acetic acid

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide.

-

Cool the resulting mixture in an ice bath to 0°C.

-

Slowly add methyl iodide to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Cool the pale yellow solution to 0°C and acidify with glacial acetic acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold water.

-

Dry the product to obtain 2-(Methylthio)pyrimidin-4-ol as a white powder.

A Versatile Building Block for Bioactive Molecules

The true power of 2-(Methylthio)pyrimidin-4-ol lies in its ability to serve as a launchpad for the synthesis of a diverse array of more complex and biologically active molecules. The hydroxyl and methylthio groups offer orthogonal reactivity, allowing for selective modifications to build extensive compound libraries for screening.

A key transformation involves the conversion of the 4-hydroxyl group to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This creates the highly reactive intermediate, 4-chloro-2-(methylthio)pyrimidine, a cornerstone for introducing various amine-containing side chains through nucleophilic aromatic substitution (SNAr) reactions. This strategy is widely employed in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.

Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

Materials:

-

2-(Methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Ice bath

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Carefully add 2-(Methylthio)pyrimidin-4-ol to an excess of phosphorus oxychloride, optionally in the presence of a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine.[2]

Targeting Key Signaling Pathways in Disease

Derivatives of the 2-(Methylthio)pyrimidin-4-ol scaffold have demonstrated significant activity against a range of biological targets, with a particular emphasis on protein kinases involved in cancer and inflammatory diseases.

Inhibition of EGFR and PI3K/Akt Signaling in Cancer

The epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention. Several classes of pyrimidine-based inhibitors have been developed that leverage the 2-(methylthio)pyrimidine scaffold to achieve potent and selective inhibition of these pathways.

Table 2: In Vitro Activity of 2-(Methylthio)pyrimidine Derivatives Against Cancer-Related Kinases and Cell Lines

| Derivative Class | Target Kinase / Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | FLT3 | 0.0139 | [3] |

| Pyrazolo[3,4-d]pyrimidine | c-KIT | >10 | [3] |

| Dianilinopyrimidine (4c) | A549 (Lung Cancer) | 0.56 | [1] |

| Dianilinopyrimidine (4c) | PC-3 (Prostate Cancer) | 2.46 | [1] |

| Dianilinopyrimidine (4c) | HepG2 (Liver Cancer) | 2.21 | [1] |

| Thiazolo[3,2-c]pyrimidine-5-thione | CDK-1 | 5 |

Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is another critical regulator of cellular processes such as inflammation and apoptosis. Small molecule inhibitors targeting JNKs are of significant interest for the treatment of various inflammatory disorders and neurodegenerative diseases. The 2-(methylthio)pyrimidine scaffold has been utilized in the development of potent JNK inhibitors.

Experimental Workflow: From Scaffold to Lead Candidate

The development of novel drug candidates from the 2-(Methylthio)pyrimidin-4-ol scaffold typically follows a well-defined workflow, encompassing chemical synthesis, in vitro screening, and further biological evaluation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant kinase (e.g., EGFR, JNK)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (derivatives of 2-(Methylthio)pyrimidin-4-ol)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate assay buffer.

-

In a 96-well or 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which correlates with kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Conclusion and Future Directions

2-(Methylthio)pyrimidin-4-ol has firmly established itself as a privileged scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance. Future research will likely focus on exploring novel substitutions on the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties. The continued application of this versatile building block promises to fuel the discovery of next-generation therapeutics for a wide range of human diseases.

References

Preliminary Biological Evaluation of 2-Thiosubstituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological evaluation of 2-thiosubstituted pyrimidines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines their therapeutic potential, summarizes key quantitative data from various biological assays, provides detailed experimental methodologies, and visualizes relevant signaling pathways.

Introduction to 2-Thiosubstituted Pyrimidines

Pyrimidine, a fundamental heterocyclic aromatic compound, is a core structure in numerous biologically important molecules, including nucleic acids and various therapeutic agents. The introduction of a sulfur-containing substituent at the 2-position of the pyrimidine ring has been shown to modulate the biological activity of the parent molecule, leading to a wide spectrum of pharmacological effects. These derivatives have demonstrated promising results as anticancer, anti-inflammatory, and antimicrobial agents, making them attractive candidates for further drug development.[1][2][3]

Data Presentation: Biological Activities

The biological activities of various 2-thiosubstituted pyrimidine derivatives are summarized below. The data is compiled from in vitro and in vivo studies and presented in tabular format for ease of comparison.

Anticancer Activity

2-Thiosubstituted pyrimidines have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 3b | NCI-60 Panel | Not specified, but most active | [4] |

| 10a | HCT-116 (Colon) | 10.72 | [5] |

| HepG-2 (Liver) | 18.95 | [5] | |

| 3b, 3g | HepG2, MCF-7 | More potent than 5-FU | [6] |

| 9d, 9f, 9n, 9p | K-562 | 0.77–1.74 | [6] |

| 5b | SNB-19 (Glioblastoma) | 5.00 µg/mL | [7] |

| C-32 (Melanoma) | 7.58 µg/mL | [7] | |

| 2a, 2d, 2g | A-431 | Inhibitory activity | |

| 11c | HIV-1 in MT-4 cells | 0.32 | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated in preclinical models, with activity often compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound ID | Assay | Dose | Inhibition (%) | Reference |

| 17 | Carrageenan-induced paw edema | 100 mg/kg p.o. | 37.4 | [9] |

| 4c | Carrageenan-induced paw edema | Not specified | 35% (1h), 36% (2h), 42% (3h) | [10] |

| 4f, 4a, 4i, 4e | Carrageenan-induced paw edema | Not specified | 61-71% (after 4h) | [10] |

Antimicrobial Activity

Several 2-thiosubstituted pyrimidine derivatives have been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound ID/Series | Microorganism(s) | MIC (µM/ml or Zone of Inhibition) | Reference |

| 2 | E. coli | 0.91 | [11] |

| 5 | B. subtilis | 0.96 | [11] |

| 10 | S. enterica | 1.55 | [11] |

| 12 | S. aureus | 0.87 | [11] |

| M1-25 | K. pneumoniae, P. aeruginosa | Zone of inhibition: 15-30 mm | [12] |

| 5b, 5d, 5e | S. aureus, B. subtilis | Significant activity | [13] |

| 5c, 5g | Penicillium chrysogenum | Potent antifungal activity | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-thiosubstituted pyrimidines are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-thiosubstituted pyrimidine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[2][12][13][18][19]

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[12][13]

-

Procedure:

-

Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

-

Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[12][13]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the control group.

-

In Vitro Kinase Inhibition Assays

Many 2-thiosubstituted pyrimidines exert their effects by inhibiting specific protein kinases involved in cell signaling pathways.

-

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which involves the transfer of a phosphate group from ATP to a substrate.

-

General Procedure:

-

Reagents: Recombinant human kinase (e.g., CDK-1, GSK-3, VEGFR-2), a specific substrate, ATP, and a suitable kinase buffer.[3][6][7][10][20][21][22][23][24]

-

Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, fluorescence, or ELISA).[4][6][7][8][9][10][20][22][23][25][26]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using methods like the disk diffusion or broth dilution method.

-

Principle: These methods assess the ability of a compound to inhibit the growth of or kill microorganisms.

-

Procedure (Broth Dilution Method for MIC):

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27][28]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a simplified signaling pathway relevant to the biological evaluation of 2-thiosubstituted pyrimidines.

In Vitro Cytotoxicity (MTT) Assay Workflow.

Carrageenan-Induced Paw Edema Assay Workflow.

Simplified Kinase Inhibition Signaling Pathway.

Conclusion

The preliminary biological evaluation of 2-thiosubstituted pyrimidines reveals a class of compounds with significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The data presented in this guide underscore the importance of the 2-thio substituent in conferring potent biological activity. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and structure-activity relationship (SAR) studies. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the evaluation process and the potential mechanisms of action of these promising compounds. Further research is warranted to optimize the lead compounds and to fully elucidate their pharmacological profiles for potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. VEGFR2 inhibition assay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. promega.com [promega.com]

- 24. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. promega.com [promega.com]

- 27. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Silico Prediction of Biological Activity for Thiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to predict the biological activity of thiopyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By leveraging in silico techniques, researchers can accelerate the drug discovery process, reduce costs, and refine the selection of candidates for experimental validation.[1][2]

Introduction to Thiopyrimidines and In Silico Drug Discovery

Thiopyrimidine derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The core thiopyrimidine scaffold can be readily modified, making it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for cancer treatment.[3][5]

In silico drug discovery utilizes computational methods to analyze, model, and predict the interaction of chemical compounds with biological targets.[6][7] These techniques range from predicting the activity of a molecule based on its structure to simulating its binding within a protein's active site.[6] For thiopyrimidines, these methods are instrumental in identifying promising derivatives and understanding their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.

Core In Silico Methodologies

Several computational techniques are central to the prediction of biological activity for thiopyrimidine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a relationship between the chemical structures of a series of compounds and their biological activities.[8] By analyzing how variations in molecular properties (descriptors) affect a compound's potency, QSAR models can predict the activity of unsynthesized analogs.[8][9]

For thiopyrimidine derivatives, 3D-QSAR studies have been successfully employed to create models with high predictive power, guiding the synthesis of novel compounds with enhanced anticancer and antimicrobial activities.[9][10] These models have demonstrated a strong correlation between predicted and observed pIC50 values, indicating their accuracy.[9]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[11] It is widely used to understand the binding mode of thiopyrimidine derivatives within the active sites of therapeutic targets like kinases and enzymes.[11][12]

Docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the thiopyrimidine ligand and amino acid residues in the target's binding pocket.[12][13] For example, docking of thiopyrimidine-5-carbonitrile derivatives into the thymidylate synthase enzyme has helped to rationalize their cytotoxic activity.[12] The results, often expressed as a binding energy or docking score, are used to rank potential drug candidates.[11][12]

Pharmacophore Modeling

A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target.[6][14]

For thiopyrimidine analogs, pharmacophore models are developed based on a set of active compounds to identify the key features responsible for their inhibitory activity against targets like VEGFR-2 or BCR-ABL tyrosine kinase.[15][16] These models serve as 3D search queries for virtual screening of large compound libraries to identify novel hits with the desired activity.[6]

Workflow for In Silico Prediction and Experimental Validation

The process of discovering and validating novel thiopyrimidine drug candidates follows a structured workflow that integrates computational and experimental approaches.

This workflow begins with computational methods to screen and prioritize thiopyrimidine derivatives.[1] The most promising candidates are then synthesized and subjected to experimental validation. The results from these experiments provide valuable data that can be fed back into the computational models to refine future predictions.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various thiopyrimidine derivatives against different cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Cytotoxic Activity (IC50) of Thiopyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Target/Notes | Reference |

|---|---|---|---|---|

| 4a | HepG2 | 13.18 | Thymidylate Synthase Inhibitor | [12] |

| 9d | K-562 | 0.77 | Thiopyrimidine-chalcone hybrid | [17] |

| 9a | MCF-7 | 3.56 | Thiopyrimidine-chalcone hybrid | [17] |

| 20 | HCT116 | 0.11 - 0.49 | Induces G2/M phase arrest | [9] |

| 3b | C32 (Melanoma) | 24.4 | Thiazolo[4,5-d]pyrimidine | [18] |

| 3b | A375 (Melanoma) | 25.4 | Thiazolo[4,5-d]pyrimidine | [18] |

| 4i | MCF-7 | 0.33 | Induces apoptosis via ROS | [19] |

| 4i | HeLa | 0.52 | Induces apoptosis via ROS | [19] |

| 9a (Thieno) | A549 | 11.30 | PI3Kα Inhibitor | [20] |

| 17f (Thieno) | HCT-116 | 2.80 | VEGFR-2 Inhibitor | [21] |

| 17f (Thieno) | HepG2 | 4.10 | VEGFR-2 Inhibitor |[21] |

Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference |

|---|---|---|---|

| 5 (Thieno) | FLT3 | 32.435 | [22] |

| 9a (Thieno) | PI3Kα | 9.47 | [20] |

| 17f (Thieno) | VEGFR-2 | 0.23 |[21] |

Signaling Pathways

Thiopyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway

Activation of EGFR by ligands like EGF triggers a cascade of downstream signaling events, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[23][24][25] Thiopyrimidine-based kinase inhibitors can block the ATP binding site of EGFR, preventing its activation and halting these downstream signals.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR, Antimicrobial, and Antiproliferative Study of (R/ S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. japsonline.com [japsonline.com]

- 13. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar [semanticscholar.org]

- 16. BCR-ABL tyrosine kinase inhibitor pharmacophore model derived from a series of phenylaminopyrimidine-based (PAP) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]

- 21. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. aacrjournals.org [aacrjournals.org]

A Comprehensive Review of 2-Thio-Containing Pyrimidines: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. The introduction of a sulfur atom at the 2-position of the pyrimidine ring gives rise to 2-thio-containing pyrimidines, a class of compounds that has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive literature review of 2-thio-containing pyrimidines, focusing on their synthesis, a wide array of biological applications, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 2-Thio-Containing Pyrimidines

The synthesis of the 2-thiopyrimidine core and its derivatives is versatile, with several established methods. The most common approaches involve cyclization reactions.[1] One-pot reactions are often employed for efficiency. For instance, various 2-thiopyrimidine derivatives can be synthesized by reacting functionalized amines with 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal.[2] Another prevalent method is the condensation of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[3] Modifications to the core structure, such as the introduction of sulfonamide groups, can be achieved by reacting 2-thiouracil with chlorosulfonic acid, followed by reaction with various amines.[4]

Furthermore, multicomponent reactions, such as the Biginelli reaction, provide a straightforward route to dihydropyrimidinones and their thio-analogs. These reactions typically involve an aldehyde, a β-ketoester, and urea or thiourea.[5] The resulting compounds can be further modified; for example, S-alkylation of the pyrimidine thione is a common strategy to introduce diverse substituents.[3]

Biological Activities and Therapeutic Applications

2-Thio-containing pyrimidines exhibit a remarkable spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.[1][6] These activities are often attributed to the 2-thiopyrimidine moiety, which plays a crucial role in the biological action of these compounds.[6]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-thiopyrimidine derivatives. These compounds have shown efficacy against a range of cancer cell lines, including breast, colon, liver, and leukemia.[6][7][8] Several mechanisms of action have been elucidated. For instance, some 2-thiopyrimidine/chalcone hybrids have been shown to inhibit STAT3 and STAT5a, key proteins in cancer cell signaling pathways.[6] Others act as inhibitors of Cyclin-Dependent Kinase 2A (CDK2A), leading to cell cycle arrest.[7] Thieno[2,3-d]pyrimidine derivatives, a class of fused 2-thiopyrimidines, have also demonstrated potent anti-breast cancer activity.[9]

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 2-Thio-containing pyrimidines have emerged as a promising class of antimicrobial and antifungal agents.[3][10] Derivatives have shown good sensitivity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[10] The introduction of a benzyl group at the 2-thio position has been shown to enhance antibacterial activity.[10] Furthermore, certain pyrimidin-2-ol/thiol/amine analogues have displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[11]

Antiviral Activity

The antiviral properties of 2-thiopyrimidines have also been explored.[10] Specifically, 2'-deoxy-4'-thiopyrimidine nucleosides have been synthesized and evaluated as potential antiviral agents.[12] Several of these analogues have demonstrated high activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV) in vitro with no significant cytotoxicity.[12]

Anti-inflammatory and Analgesic Activity

Certain 2-thiopyrimidine derivatives have exhibited significant anti-inflammatory and analgesic properties.[2] For example, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione has shown good anti-inflammatory and analgesic activity in preclinical models.[2] The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to suppress the expression of inflammatory mediators like iNOS and COX-2.[13]

Other Biological Activities

Beyond the major areas mentioned above, 2-thio-containing pyrimidines have been investigated for a range of other biological activities, including:

-

Platelet Aggregation Inhibition : Some 6-amino-2-thio-3H-pyrimidin-4-one derivatives have shown the ability to inhibit ADP-induced platelet aggregation.[14]

-

Enzyme Inhibition : Derivatives have been identified as inhibitors of various enzymes, including protein kinases like CDK-5 and GSK-3.[2]

-

Antithyroid Activity : 6-methyl-2-thiouracil is a known antithyroid drug used to treat hyperthyroidism.[4]

Structure-Activity Relationship (SAR)

The biological activity of 2-thiopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the 2-thio group. For instance, in a series of antibacterial 2-(benzylthio)pyrimidines, the presence of a nitro group on the benzyl ring enhanced activity against S. aureus.[10] In the context of antimicrobial activity, the presence of electron-withdrawing groups on the benzylidene portion of pyrimidine derivatives has been shown to improve their potential.[11] For anticancer thieno[2,3-d]pyrimidine derivatives, the nature of the substituent at the 3-position significantly influences their potency against breast cancer cells.[9] These structure-activity relationship studies are crucial for the rational design of more potent and selective therapeutic agents.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of the biological activities of various 2-thio-containing pyrimidine derivatives.

Table 1: Anticancer Activity of 2-Thio-Containing Pyrimidines

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 2-Thiopyrimidine/chalcone hybrids | K-562 (Leukemia) | 0.77–1.74 µM | [8] |

| 2-Thiopyrimidine/chalcone hybrids | MCF-7 (Breast) | 1.37–3.56 µM | [8] |

| 2-Thiouracil-5-sulfonamide derivatives | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Promising activity | [7] |

| Thieno[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 22.12 - 29.22 µM | [9] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | [17] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 µM | [17] |

Table 2: Antimicrobial Activity of 2-Thio-Containing Pyrimidines

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 2-(Benzylthio)pyrimidine derivative (6c) | S. aureus | 125 µg/mL | [10] |

| 2-(Benzimidazolylmethylthio)pyrimidine derivative (6m) | S. aureus, E. coli | 500 µg/mL | [10] |

| Pyrimidin-2-thiol derivative (5) | B. subtilis | 0.96 µM/mL | [11] |

| Pyrimidin-2-thiol derivative (2) | E. coli | 0.91 µM/mL | [11] |

| Pyrimidin-2-amine derivative (10) | P. aeruginosa | 0.77 µM/mL | [11] |

| Pyrimidin-2-amine derivative (11) | A. niger | 1.68 µM/mL | [11] |

Table 3: Antiviral Activity of 2'-Deoxy-4'-thiopyrimidine Nucleosides

| Compound | Virus | Activity (IC50) | Reference |

| 2'-Deoxy-5-ethyl-4'-thiouridine | HSV-1, HSV-2, VZV | Significant activity | [12] |

| 2'-Deoxy-5-propyl-4'-thiouridine | HSV-1, VZV | Highly active | [12] |